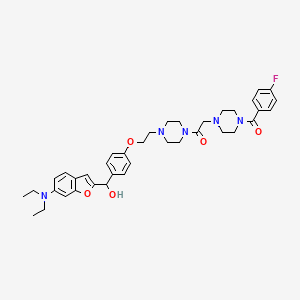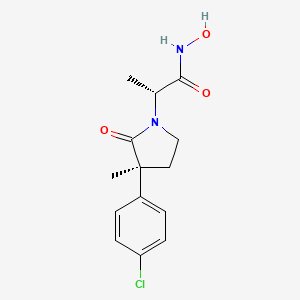
Mmp-1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mmp-1-IN-1 is a compound that functions as an inhibitor of matrix metalloproteinase-1 (MMP-1). Matrix metalloproteinase-1 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, such as collagen. This enzyme is involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. overexpression of matrix metalloproteinase-1 has been linked to pathological conditions such as cancer, arthritis, and cardiovascular diseases. This compound is designed to inhibit the activity of matrix metalloproteinase-1, thereby potentially offering therapeutic benefits in treating these conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mmp-1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as condensation, cyclization, and reduction.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against matrix metalloproteinase-1. This may involve reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Mmp-1-IN-1 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. Reactions are often conducted under inert atmospheres.
Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, and sulfonyl chlorides. Conditions vary depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce reduced derivatives with different functional groups.
Applications De Recherche Scientifique
Mmp-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of matrix metalloproteinase-1 and its effects on extracellular matrix degradation.
Biology: In biological research, this compound is used to investigate the role of matrix metalloproteinase-1 in various physiological and pathological processes, such as tissue remodeling and cancer metastasis.
Medicine: this compound has potential therapeutic applications in treating diseases associated with overexpression of matrix metalloproteinase-1, such as cancer, arthritis, and cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new inhibitors of matrix metalloproteinase-1 and evaluate their efficacy and safety.
Mécanisme D'action
Mmp-1-IN-1 exerts its effects by binding to the active site of matrix metalloproteinase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of extracellular matrix components, such as collagen, and reduces tissue remodeling and inflammation. The molecular targets of this compound include the catalytic domain of matrix metalloproteinase-1, which is responsible for its proteolytic activity. By blocking this domain, this compound effectively inhibits the enzyme and its downstream effects.
Comparaison Avec Des Composés Similaires
Mmp-1-IN-1 is unique in its high selectivity and potency as an inhibitor of matrix metalloproteinase-1. Similar compounds include:
Prinomastat: A synthetic hydroxamic acid derivative that targets multiple matrix metalloproteinases, including matrix metalloproteinase-1.
Tanomastat: A biphenyl matrix metalloproteinase inhibitor that selectively inhibits matrix metalloproteinase-2, matrix metalloproteinase-3, matrix metalloproteinase-8, matrix metalloproteinase-9, and matrix metalloproteinase-13.
Rebimastat: A sulfhydryl-based matrix metalloproteinase inhibitor that inhibits matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-3, matrix metalloproteinase-8, and matrix metalloproteinase-9.
This compound stands out due to its specificity for matrix metalloproteinase-1, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.
Propriétés
Formule moléculaire |
C14H17ClN2O3 |
|---|---|
Poids moléculaire |
296.75 g/mol |
Nom IUPAC |
(2R)-2-[(3S)-3-(4-chlorophenyl)-3-methyl-2-oxopyrrolidin-1-yl]-N-hydroxypropanamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-9(12(18)16-20)17-8-7-14(2,13(17)19)10-3-5-11(15)6-4-10/h3-6,9,20H,7-8H2,1-2H3,(H,16,18)/t9-,14+/m1/s1 |
Clé InChI |
XZANSWYKOFTZSF-OTYXRUKQSA-N |
SMILES isomérique |
C[C@H](C(=O)NO)N1CC[C@@](C1=O)(C)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C(=O)NO)N1CCC(C1=O)(C)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


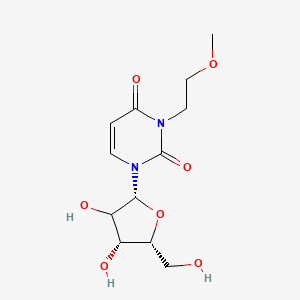
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
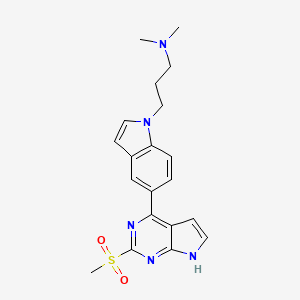


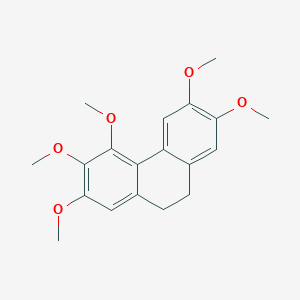
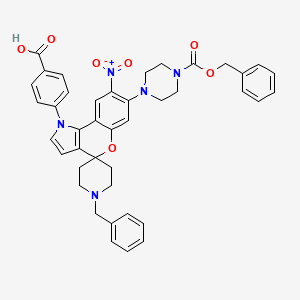

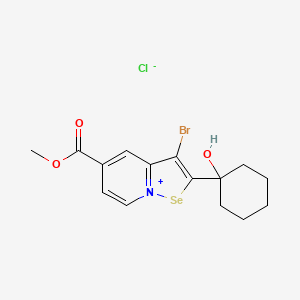
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
